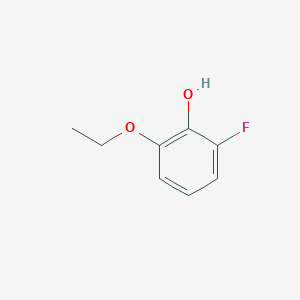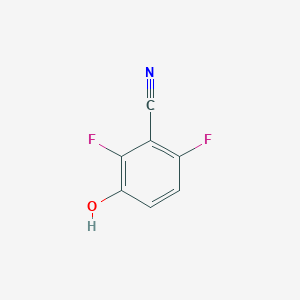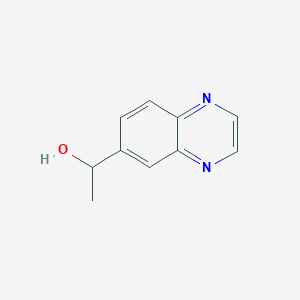
1-(喹喔啉-6-基)乙醇
描述
“1-(Quinoxalin-6-yl)ethan-1-ol” is a chemical compound with the CAS Number: 874279-36-4 . It has a molecular weight of 174.2 and its IUPAC name is 1-(6-quinoxalinyl)ethanol . The compound is light-red to brown sticky oil to semi-solid in physical form .
Synthesis Analysis
Quinoxaline, the core structure of “1-(Quinoxalin-6-yl)ethan-1-ol”, can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
The molecular structure of “1-(Quinoxalin-6-yl)ethan-1-ol” contains a total of 24 bonds. There are 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 hydroxyl group .Physical And Chemical Properties Analysis
“1-(Quinoxalin-6-yl)ethan-1-ol” has a molecular weight of 174.2 . It is a light-red to brown sticky oil to semi-solid in physical form .科学研究应用
喹喔啉化合物简介
喹喔啉及其衍生物,包括 1-(喹喔啉-6-基)乙醇,由于其由苯环与吡嗪环稠合而成的杂环结构,在科学研究中有着广泛的应用。这一类化合物因其在药理学、染料生产以及作为化学合成中的催化剂配体等领域的潜力而被广泛研究。喹喔啉核心结构具有多功能性,可通过修饰实现不同的生物和化学性质 (Pareek & Kishor, 2015)。
生物医学和工业价值
喹喔啉衍生物具有重要的生物医学价值,这体现在它们的抗菌活性和治疗慢性及代谢性疾病的潜力上。通过修饰喹喔啉结构,研究人员开发出了具有多种生物医学应用的化合物。这种适应性凸显了喹喔啉衍生物的工业和医学相关性,突出了它们在推进制药和医疗保健解决方案中的作用 (Pereira 等,2015)。
在氧化应激和毒性研究中的作用
喹喔啉 1,4-二氧化物衍生物的研究为氧化应激及其与毒性的关系提供了见解。这些衍生物已被用作生长促进剂和抗菌剂,但由于潜在的毒性作用,其使用受到限制。专注于这些化合物诱导的氧化应激的研究揭示了它们的毒理学特征和代谢途径,有助于开发更安全的药物和化学品 (Wang 等,2016)。
在材料科学中的应用
喹喔啉衍生物在材料科学中也发挥着至关重要的作用,尤其是在 n 型半导体、传感器和储能材料的开发中。喹喔啉的缺电子性质使其成为设计用于各种技术应用的分子、大分子和超分子体系的理想支架。这强调了喹喔啉衍生物在推进有机材料和纳米科学方面的潜力 (Segura 等,2015)。
喹喔啉连接的磺酰胺在生物医学研究中的应用
将磺酰胺基团引入喹喔啉骨架增强了这些化合物的治疗潜力。喹喔啉磺酰胺杂化物表现出广泛的生物活性,包括抗菌、抗真菌和抗癌作用。喹喔啉与磺酰胺部分之间的这种协同作用说明了喹喔啉衍生物在药物开发中的多功能性以及发现新型治疗剂的可能性 (Irfan 等,2021)。
未来方向
Quinoxaline derivatives, including “1-(Quinoxalin-6-yl)ethan-1-ol”, have potential for further development in drug discovery due to their wide spectrum of biological importance . Future research could focus on the construction of new bonds, enrichment of heterogeneous catalysts, asymmetric synthesis, and other areas .
作用机制
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Quinoxaline derivatives are known to impact various biochemical pathways, indicating a broad spectrum of biological importance .
Result of Action
Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities .
属性
IUPAC Name |
1-quinoxalin-6-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJBZDWQJDRHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=NC=CN=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinoxalin-6-yl)ethanol | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

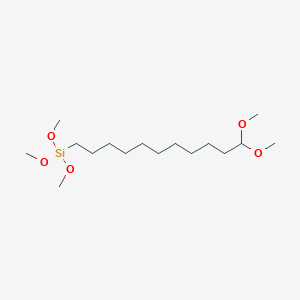

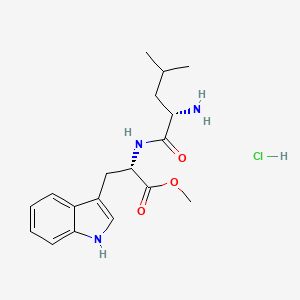
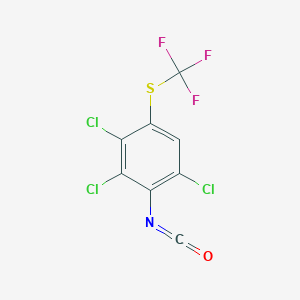
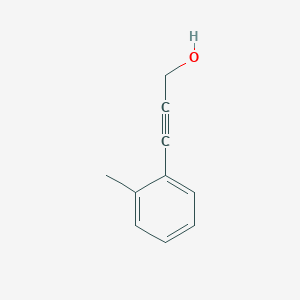


![Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B6342971.png)
![[2-(3-Thienyl)phenyl]amine hydrochloride](/img/structure/B6342982.png)
![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)
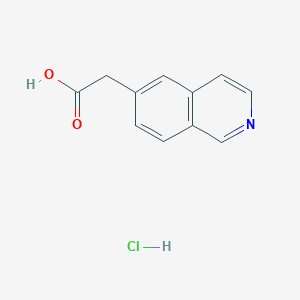
![{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride](/img/structure/B6343015.png)
